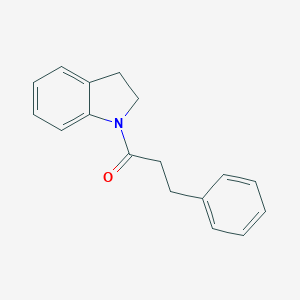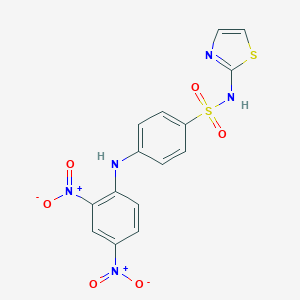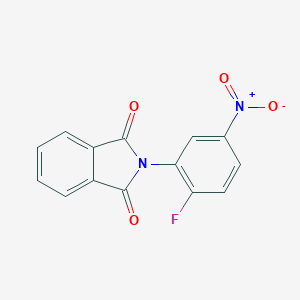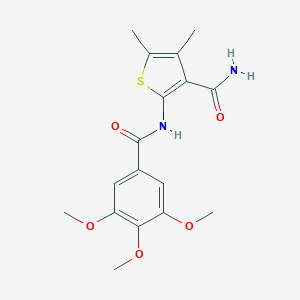
1-(3-Phenylpropanoyl)indoline
Descripción general
Descripción
1-(3-Phenylpropanoyl)indoline, also known as CPI, is a chemical compound that belongs to the family of indole derivatives. CPI has been studied extensively due to its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and inflammation.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities : Novel derivatives of 1-(3-Phenylpropanoyl)indoline have been synthesized and shown to exhibit promising antimicrobial and antioxidant activities. These compounds have been evaluated for their in vitro activities against gram-positive and gram-negative bacteria and fungi (Pushpa, Naraboli, & Biradar, 2017).
Anti-inflammatory Agents : Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. This research indicates potential applications in treating inflammation-related conditions (Rehman, Saini, & Kumar, 2022).
Organic Microchemistry : Research has shown that compounds based on the skeleton of indoline heterocyclic rings, including this compound, exhibit various biological activities like antifungal and pest control. These findings were part of a comprehensive organic microchemistry experiment (Li et al., 2021).
Norepinephrine Reuptake Inhibitors : 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines, structurally related to this compound, have been identified as potent and selective norepinephrine reuptake inhibitors, suggesting their potential application in treating neuropathic pain and other conditions (Vu et al., 2010).
Anticancer Activity : A study on spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives, related to this compound, has demonstrated promising anticancer activity against MCF-7 cancer cell lines (Gobinath et al., 2020).
Total Synthesis of Indoline Alkaloids : The cyclopropanation strategy has been used for the total synthesis of indoline alkaloids, which are known for their diverse and complex structures contributing to potent biological activities (Zhang, Song, & Qin, 2011).
Antileishmanial and Antioxidant Activities : Novel indolyl-coumarin hybrids, structurally similar to this compound, have shown significant antileishmanial and antioxidant activities (Sangshetti et al., 2016).
Antiprotozoal Activity : A derivative of this compound has been evaluated for its antiprotozoal activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei (Guillon et al., 2019).
Mecanismo De Acción
Target of Action
1-(3-Phenylpropanoyl)indoline is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets, leading to changes at the molecular level
Biochemical Pathways
Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . The shikimate pathway is also known for the biosynthesis of indoles . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
1-(3-Phenylpropanoyl)indoline, like other indoline derivatives, is expected to interact with various enzymes, proteins, and other biomoleculesIndoline derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Indoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known activities of indoline derivatives, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives, which are structurally similar to indoline derivatives, are known to be involved in the metabolism of tryptophan . This could suggest potential interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(11-10-14-6-2-1-3-7-14)18-13-12-15-8-4-5-9-16(15)18/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYKPYYPIJHNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B463968.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]cyclopropanecarboxamide](/img/structure/B463974.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B463982.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463990.png)
![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464051.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)
![2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B464061.png)
![Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate](/img/structure/B464070.png)